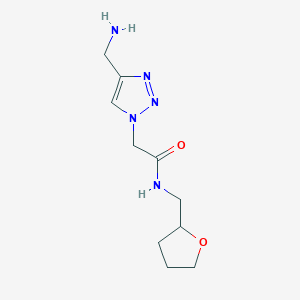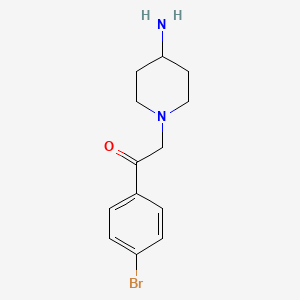![molecular formula C9H8BrFN4 B1464979 [1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1251025-45-2](/img/structure/B1464979.png)
[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
The compound seems to be a derivative of (4-Bromo-2-fluorophenyl)methanamine . This compound is a solid and is usually stored at room temperature in an inert atmosphere .
Physical And Chemical Properties Analysis
The compound (4-Bromo-2-fluorophenyl)methanamine hydrochloride has a molecular weight of 240.5 . It’s a solid and is usually stored at room temperature in an inert atmosphere .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of triazole compounds, including derivatives similar to [1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, has been a subject of interest due to their potential application in medicinal chemistry and material science. For example, the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine via 1,3-dipolar cycloaddition reaction demonstrates the compound's structural versatility and the potential for further functionalization (Aouine, El Hallaoui, & Alami, 2014). Similarly, the design and synthesis of new quinoline derivatives carrying a 1,2,3-triazole moiety highlighted their antimicrobial activities, showcasing the chemical versatility and potential pharmacological applications of these compounds (Thomas, Adhikari, & Shetty, 2010).
Antimicrobial Activities
Triazole derivatives have been explored for their antimicrobial properties. A study on the design, synthesis, and antimicrobial activities of quinoline derivatives with a 1,2,3-triazole moiety found that these compounds exhibited moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This suggests their potential as novel antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Crystal Structure Analysis
The study of crystal structures of triazole compounds, like the active α-glycosidase inhibition agent 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, provides insights into their molecular conformation, intermolecular interactions, and potential for activity modulation. These analyses are crucial for understanding the compound's mechanism of action and for designing more effective derivatives (Gonzaga et al., 2016).
Antimicrobial and Antifungal Screening
Novel triazole-containing compounds have been synthesized and screened for antimicrobial and antifungal activities. Their evaluation against pathogenic strains revealed that most of these compounds demonstrated moderate to very good activities, highlighting the potential of triazole derivatives in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Safety and Hazards
The compound (4-Bromo-2-fluorophenyl)methanamine hydrochloride has been classified as potentially harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[1-(4-bromo-2-fluorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN4/c10-6-1-2-9(8(11)3-6)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUCWEQVSMVWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464896.png)
![[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464897.png)
![[1-(2-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464902.png)

![(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methanamine](/img/structure/B1464904.png)

![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464908.png)
![{1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464909.png)
![{1-[(3-Methylthiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464910.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464911.png)
![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464913.png)
![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464914.png)
![(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1464915.png)
